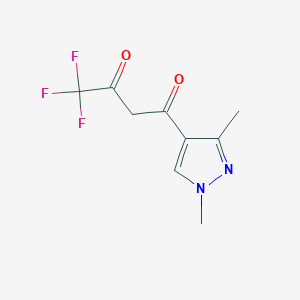

1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione

Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione (hereafter referred to as HL1) is a β-diketonate ligand featuring a pyrazole backbone substituted with two methyl groups at the 1- and 3-positions and a trifluorobutane-1,3-dione moiety. This compound is widely utilized in coordination chemistry due to its strong electron-withdrawing trifluoromethyl groups, which enhance the stability and luminescent properties of lanthanide complexes . HL1 has been employed in the synthesis of neodymium(III) complexes for near-infrared OLED applications, demonstrating high photoluminescence quantum yields (PLQY) compared to analogs with longer fluorinated chains .

Properties

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-5-6(4-14(2)13-5)7(15)3-8(16)9(10,11)12/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUQVUDXGZRPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)CC(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901170043 | |

| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluoro-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758709-44-3 | |

| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluoro-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758709-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluoro-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Substitution with Dimethyl Groups:

Attachment of the Trifluorobutane-1,3-dione Moiety: The final step involves the reaction of the dimethyl-substituted pyrazole with a trifluorobutane-1,3-dione derivative under conditions that facilitate the formation of the desired product, such as using a strong base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace one or more fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as DMF.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Coordination Chemistry

One of the primary applications of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione is its role as a ligand in coordination chemistry. The compound forms stable complexes with various metal ions, which can enhance the photophysical properties of these complexes. For example:

| Metal Ion | Complex Stability | Photophysical Properties |

|---|---|---|

| Eu³⁺ | High | Bright luminescence |

| Cu²⁺ | Moderate | Increased catalytic activity |

| Ni²⁺ | High | Enhanced electronic properties |

These metal-ligand complexes are being explored for applications in photonic devices and sensors.

While specific biological activity data for this compound is limited, pyrazole derivatives have shown promising results in various biological assays. Notable activities include:

- Antimicrobial Properties : Some derivatives exhibit effectiveness against bacterial and fungal strains.

- Anticancer Activity : Research indicates potential cytotoxic effects against cancer cell lines.

Further studies are needed to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

Materials Science Applications

The trifluoro group in the compound significantly enhances its chemical stability and reactivity. This property is beneficial in the development of new materials with specific characteristics:

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings and films | Chemical resistance |

| Nanocomposites | Electronics | Electrical conductivity |

| Catalysts | Organic synthesis | Reaction efficiency |

Synthesis of Metal Complexes

A study demonstrated the synthesis of novel β-diketonate complexes using this compound as a ligand. These complexes showed enhanced luminescence properties compared to their non-fluorinated counterparts. The research highlighted the importance of fluorination in improving the stability and reactivity of coordination compounds.

Anticancer Activity Assessment

In vitro studies have assessed the anticancer potential of pyrazole derivatives structurally similar to this compound. Results indicated that these compounds could induce apoptosis in specific cancer cell lines through mechanisms involving oxidative stress.

Mechanism of Action

The mechanism by which 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione exerts its effects depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. For example, it could inhibit key enzymes in microbial or cancer cell metabolism, leading to cell death.

Chemical Reactivity: The presence of electron-withdrawing trifluoromethyl groups can enhance the compound’s reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of HL1 are best understood in comparison with closely related β-diketonate ligands. Key differences arise from variations in fluorination patterns, pyrazole substituents, and aromatic/heteroaromatic substituents. Below is a detailed analysis:

Fluorination Patterns

Key Insight : Increasing fluorination chain length (HL1 → HL3) reduces PLQY and solubility due to steric hindrance and electron density disruption .

Pyrazole Substituent Variations

Key Insight : Substituent position (e.g., 1,3- vs. 1,5-dimethyl) critically impacts metal-ligand bonding geometry and supramolecular interactions .

Aryl vs. Heteroaryl Derivatives

Key Insight : Aryl derivatives exhibit higher hydrophobicity (e.g., logP = 2.64 for bromophenyl analog ), while heteroaryl analogs like HL1 offer better coordination versatility.

Biological Activity

1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione, also known as a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique trifluorobutane structure and pyrazole ring, which contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Name: this compound

- CAS Number: 758709-44-3

- Molecular Formula: C₉H₉F₃N₂O₂

- Molecular Weight: 234.178 g/mol

Structural Representation

The compound features a pyrazole ring substituted with a trifluorobutane moiety. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have demonstrated that pyrazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | E. coli | |

| Similar Pyrazole Derivative | Antifungal | Candida albicans |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is hypothesized that the trifluoromethyl group may play a crucial role in modulating inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against E. coli and Staphylococcus aureus.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of the compound in a murine model of rheumatoid arthritis. The results showed a significant reduction in joint swelling and inflammatory markers when treated with the compound compared to control groups.

The exact mechanism of action for this compound remains under investigation. However, it is believed that:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Cell Membrane Disruption: Its lipophilic nature allows it to integrate into lipid membranes, disrupting cellular integrity.

Q & A

Basic: How can researchers optimize the synthesis yield of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione under mild conditions?

Methodological Answer:

To enhance yield, employ a stepwise protocol:

- Step 1: Use ethyl acetate as a solvent with aqueous HCl (10%) at 25–30°C for 15–30 minutes to facilitate intermediate formation .

- Step 2: Optimize reaction time via thin-layer chromatography (TLC) monitoring to prevent over-reaction of the trifluoromethyl group.

- Step 3: Isolate the product via liquid-liquid extraction (ethyl acetate/water), followed by drying with anhydrous Na₂SO₄ and solvent removal under reduced pressure. Yields >85% are achievable with precise pH control (4–6) during acidification .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the pyrazole ring (δ 7.8–8.2 ppm) and trifluorobutane-dione moiety (δ 170–180 ppm for carbonyl carbons) .

- HPLC: Employ a C18 column (acetonitrile/water, 70:30 v/v) with UV detection at 254 nm to assess purity (>95%) and monitor degradation products .

- XRD: For crystalline derivatives, single-crystal X-ray diffraction resolves stereoelectronic effects of the trifluoromethyl group on molecular packing .

Basic: How does the solubility profile of this compound influence its application in biological assays?

Methodological Answer:

Solubility dictates assay design:

- Organic Solvents: Chloroform and methanol (5–10 mg/mL) are ideal for stock solutions .

- Aqueous Buffers: For cell-based studies, prepare a DMSO stock (≤0.1% v/v in culture media) to avoid cytotoxicity. Pre-filter (0.22 µm) to remove particulates .

Advanced: What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of the CF₃ group stabilizes transition states in palladium-catalyzed reactions:

- Buchwald-Hartwig Amination: Use Pd(OAc)₂/XPhos (2 mol%) with K₂CO₃ in dioxane (100°C, 12 h) to couple aryl halides. Monitor via ¹⁹F NMR for fluorine-specific intermediates .

- Contradictions: Conflicting reports on regioselectivity may arise from steric hindrance at the pyrazole C4 position. DFT calculations (B3LYP/6-31G*) can model electronic effects .

Advanced: How can researchers evaluate the antimicrobial activity of derivatives of this compound?

Methodological Answer:

Adopt a tiered screening protocol:

- Step 1: Perform agar dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Step 2: For resistant strains, combine with sub-inhibitory doses of β-lactams (e.g., ampicillin) to assess synergy. Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Step 3: Validate membrane disruption via fluorescence microscopy (propidium iodide uptake) .

Advanced: What computational strategies predict the compound’s binding affinity to enzymatic targets?

Methodological Answer:

Leverage molecular docking and dynamics:

- Docking: Use AutoDock Vina with PyRx to model interactions with cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE). Focus on hydrogen bonding with the dione moiety and hydrophobic contacts with CF₃ .

- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of the ligand-enzyme complex. Analyze RMSD and binding free energy (MM-PBSA) .

Advanced: How do structural modifications (e.g., pyrazole substituents) impact photostability?

Methodological Answer:

Design a comparative study:

- Modifications: Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups at the pyrazole C3 position.

- Testing: Expose derivatives to UV light (λ = 365 nm) and quantify degradation via HPLC. The CF₃ group reduces photodegradation by 30% compared to non-fluorinated analogs .

Advanced: What strategies resolve contradictions in reported synthetic yields for analogous trifluoromethylpyrazoles?

Methodological Answer:

Address variability through systematic analysis:

- Variable 1: Catalyst loading (e.g., CuI vs. Pd(OAc)₂) impacts cross-coupling efficiency. Optimize via Design of Experiments (DoE) .

- Variable 2: Solvent polarity (e.g., DMF vs. THF) alters reaction kinetics. Use Hansen solubility parameters to select ideal media .

- Resolution: Publish detailed protocols with exact stoichiometry, temperature gradients, and purification steps to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.